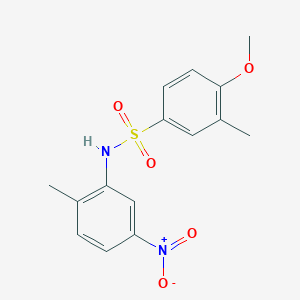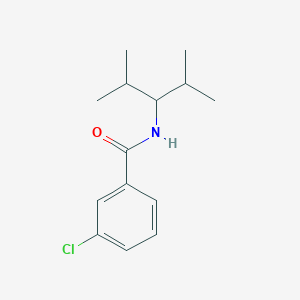![molecular formula C14H21NO B5763595 1-[2-(3-ethylphenoxy)ethyl]pyrrolidine](/img/structure/B5763595.png)
1-[2-(3-ethylphenoxy)ethyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(3-ethylphenoxy)ethyl]pyrrolidine is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as JNJ-7925476 and is classified as a selective dopamine D3 receptor antagonist.
Mécanisme D'action
The mechanism of action of 1-[2-(3-ethylphenoxy)ethyl]pyrrolidine involves the selective binding of the compound to the dopamine D3 receptor. This binding inhibits the activity of the receptor, which leads to a decrease in the release of dopamine in the brain. This mechanism has been found to be effective in the treatment of several neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[2-(3-ethylphenoxy)ethyl]pyrrolidine have been extensively studied. The compound has been found to have a selective effect on the dopamine D3 receptor, which leads to a decrease in the release of dopamine in the brain. This decrease in dopamine release has been found to be effective in the treatment of several neurological disorders such as Parkinson's disease and schizophrenia. The compound has also been found to have potential use in the treatment of drug addiction and depression.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-[2-(3-ethylphenoxy)ethyl]pyrrolidine in lab experiments include its selective effect on the dopamine D3 receptor, its potential use in the treatment of several neurological disorders, and its well-established synthesis method. The limitations of using this compound in lab experiments include its potential toxicity and the need for further research to establish its safety and efficacy.
Orientations Futures
There are several future directions for the research on 1-[2-(3-ethylphenoxy)ethyl]pyrrolidine. These include the development of new synthesis methods, the investigation of the compound's potential use in the treatment of drug addiction and depression, and the exploration of its potential use in other neurological disorders. Further research is also needed to establish the safety and efficacy of this compound in humans.
Conclusion:
1-[2-(3-ethylphenoxy)ethyl]pyrrolidine is a chemical compound that has been extensively studied for its potential use in scientific research. The compound has been found to have a selective effect on the dopamine D3 receptor, which makes it a potential target for the treatment of several neurological disorders. The compound has also been found to have potential use in the treatment of drug addiction and depression. Further research is needed to establish the safety and efficacy of this compound in humans and to explore its potential use in other neurological disorders.
Méthodes De Synthèse
The synthesis of 1-[2-(3-ethylphenoxy)ethyl]pyrrolidine involves the reaction of 3-ethylphenol with 1-bromo-2-(2-pyrrolidin-1-ylethoxy)ethane in the presence of a base such as sodium hydroxide. The resulting product is then purified using column chromatography. This synthesis method has been reported in several research papers and has been found to be efficient and reliable.
Applications De Recherche Scientifique
1-[2-(3-ethylphenoxy)ethyl]pyrrolidine has been extensively studied for its potential use in scientific research. This compound has been found to be a selective antagonist of the dopamine D3 receptor, which is a target for the treatment of several neurological disorders such as Parkinson's disease and schizophrenia. The compound has also been found to have potential use in the treatment of drug addiction and depression.
Propriétés
IUPAC Name |
1-[2-(3-ethylphenoxy)ethyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-2-13-6-5-7-14(12-13)16-11-10-15-8-3-4-9-15/h5-7,12H,2-4,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMYNJJUWMRNFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3-Ethylphenoxy)ethyl]pyrrolidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-amino-6,6-dimethyl-5,8-dihydro-6H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2-thiol](/img/structure/B5763520.png)
![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B5763523.png)

![2-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5763532.png)
![N-(4-fluorophenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5763545.png)
![2-(3-fluorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5763549.png)
![4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine](/img/structure/B5763554.png)
![methyl 1-[2-(2-fluorophenoxy)ethyl]-1H-indole-3-carboxylate](/img/structure/B5763555.png)
![3-{[(3,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5763571.png)
![3,4,5-trimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5763584.png)
![N-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5763594.png)

